An In-depth Technical Guide to the Core Properties of 2-Chloro-6-methylphenyl isocyanate
An In-depth Technical Guide to the Core Properties of 2-Chloro-6-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-Chloro-6-methylphenyl isocyanate. It is an essential resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes detailed tables of its physicochemical properties, safety information, and spectroscopic data. Furthermore, it offers illustrative experimental protocols for its characterization and reactivity, alongside a discussion of its significant role in the synthesis of the targeted cancer therapeutic, dasatinib. Visual diagrams are provided to elucidate experimental workflows and the relevant biological signaling pathway.
Introduction
2-Chloro-6-methylphenyl isocyanate, with the CAS number 40398-01-4, is an aromatic isocyanate that serves as a critical building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a methyl group ortho to the isocyanate functionality, imparts specific reactivity and properties that are leveraged in various chemical transformations. Notably, it is a key intermediate in the synthesis of dasatinib, a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] A thorough understanding of its basic properties is therefore crucial for its safe handling, effective use in synthesis, and for the development of new applications.
Physicochemical Properties
The fundamental physical and chemical properties of 2-Chloro-6-methylphenyl isocyanate are summarized in the tables below, providing a consolidated reference for laboratory use.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 1-chloro-2-isocyanato-3-methylbenzene[3] |
| CAS Number | 40398-01-4[3] |
| Molecular Formula | C₈H₆ClNO[3] |
| Molecular Weight | 167.59 g/mol [3] |
| Canonical SMILES | CC1=C(C(=CC=C1)Cl)N=C=O[4] |
| InChI Key | FBTQQNYGMICJQZ-UHFFFAOYSA-N[4] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Clear colorless to pale yellow liquid[4] |
| Boiling Point | 80 °C at 2 mmHg |
| Density | 1.231 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.5545-1.5595[4] |
| Flash Point | 107 °C (225 °F) |
| Vapor Pressure | 0.107 mmHg at 25°C |
Spectroscopic Data
Spectroscopic analysis is essential for the verification of the identity and purity of 2-Chloro-6-methylphenyl isocyanate. Below is a summary of expected spectroscopic characteristics.
Table 3: Spectroscopic Data Summary
| Technique | Key Features |
| ¹H NMR (CDCl₃) | Aromatic protons (multiplet, ~7.0-7.3 ppm), Methyl protons (singlet, ~2.3 ppm). |
| ¹³C NMR | Isocyanate carbon (~130 ppm), Aromatic carbons (~120-140 ppm), Methyl carbon (~18 ppm). |
| FTIR (ATR) | Strong, sharp N=C=O stretch (~2270 cm⁻¹).[5] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 167, with an isotopic peak at m/z 169 due to ³⁷Cl. |
Experimental Protocols
The following sections provide detailed methodologies for the characterization and reaction of 2-Chloro-6-methylphenyl isocyanate.
Characterization Protocols
Objective: To confirm the chemical structure and assess the purity of 2-Chloro-6-methylphenyl isocyanate.
Materials:
-
2-Chloro-6-methylphenyl isocyanate
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipettes
Procedure:
-
Prepare a sample by dissolving approximately 10-20 mg of 2-Chloro-6-methylphenyl isocyanate in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
-
Acquire the ¹H NMR spectrum using a 300 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign the peaks to the corresponding protons in the molecule.
Objective: To determine the purity of 2-Chloro-6-methylphenyl isocyanate and identify any volatile impurities. Due to the reactivity of isocyanates, derivatization is often employed for robust analysis.[5]
Materials:
-
2-Chloro-6-methylphenyl isocyanate
-
Dibutylamine (DBA) as a derivatizing agent
-
Toluene (anhydrous)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization: In a fume hood, prepare a dilute solution of 2-Chloro-6-methylphenyl isocyanate in anhydrous toluene. Add an excess of dibutylamine to the solution to convert the isocyanate to a stable urea derivative. Allow the reaction to proceed for at least 30 minutes at room temperature.
-
Sample Injection: Inject a small volume (e.g., 1 µL) of the derivatized solution into the GC-MS instrument.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the derivatized product and identify any impurity peaks by their mass spectra.
Objective: To identify the characteristic isocyanate functional group.
Materials:
-
2-Chloro-6-methylphenyl isocyanate
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of 2-Chloro-6-methylphenyl isocyanate directly onto the ATR crystal.[6]
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.
-
Analyze the spectrum for the presence of the strong, sharp absorption band characteristic of the N=C=O asymmetric stretch.[5]
Reactivity Protocol: Synthesis of a Urea Derivative
Objective: To demonstrate the characteristic reactivity of the isocyanate group with a primary amine.
Materials:
-
2-Chloro-6-methylphenyl isocyanate
-
Aniline
-
Anhydrous dichloromethane (DCM)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Drying tube
Procedure:
-
In a fume hood, dissolve aniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a drying tube.
-
Slowly add a solution of 2-Chloro-6-methylphenyl isocyanate (1.0 equivalent) in anhydrous DCM to the stirring aniline solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of a white precipitate (the urea product) may be observed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, collect the solid product by vacuum filtration and wash with cold DCM.
-
Dry the product under vacuum. The product can be further purified by recrystallization if necessary.
Role in Drug Development: Synthesis of Dasatinib
2-Chloro-6-methylphenyl isocyanate is a pivotal precursor in the synthesis of dasatinib, a multi-targeted kinase inhibitor.[1] The isocyanate moiety's electrophilicity allows for its reaction with a nucleophile to form a key amide bond in the dasatinib structure.
Signaling Pathway Inhibition by Dasatinib
Dasatinib functions by inhibiting the kinase activity of both the Bcr-Abl fusion protein and the Src family of kinases.[7] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. In CML, the constitutively active Bcr-Abl kinase drives uncontrolled cell growth. Dasatinib binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream substrates and thereby blocking the pro-proliferative signals.[8][9]
Safety and Handling
2-Chloro-6-methylphenyl isocyanate is a hazardous substance and must be handled with appropriate safety precautions.
Table 4: Hazard Information
| Hazard Statement | Description |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[3] |
| H315 | Causes skin irritation.[3] |
| H319 | Causes serious eye irritation.[3] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] |
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from moisture, as isocyanates react with water to produce carbon dioxide, which can cause pressure buildup in sealed containers.
Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Keep away from incompatible materials such as water, alcohols, amines, and strong bases.
Disposal:
-
Isocyanate waste should be treated as hazardous.
-
Small spills can be neutralized with a decontamination solution (e.g., a mixture of water, detergent, and sodium carbonate or ammonia).
-
Dispose of waste in accordance with local, state, and federal regulations. Do not seal containers of isocyanate waste tightly due to potential gas evolution.[10]
Conclusion
2-Chloro-6-methylphenyl isocyanate is a valuable reagent in organic synthesis, with a significant application in the pharmaceutical industry. A comprehensive understanding of its physical, chemical, and safety properties, as outlined in this guide, is paramount for its effective and safe utilization. The provided experimental protocols offer a practical foundation for the characterization and application of this important chemical intermediate.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 3. 2-Chloro-6-methylphenyl isocyanate | C8H6ClNO | CID 268123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-6-methylphenyl isocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
